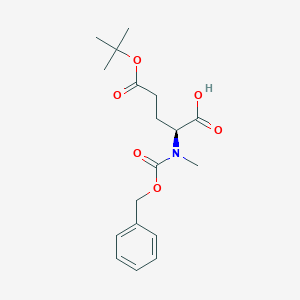
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate, commonly referred to as DCA, is a synthetic organic compound used in scientific research and laboratory experiments. DCA is a versatile molecule that has been used in the synthesis of various compounds and in the study of biochemical and physiological processes. DCA has been extensively studied in the field of chemistry, biochemistry, and pharmacology, and has a wide range of applications in laboratory research.
Aplicaciones Científicas De Investigación
Metabolism and Detection of Related Compounds
- Metabolism of Tranylcypromine : A study explored the metabolism of tranylcypromine, analyzing its potential to metabolize into amphetamine or 1-amino-3-phenylpropane in both rats and humans. The findings indicated that the cyclopropyl ring of tranylcypromine does not significantly open to form amphetamine at usual doses, suggesting a specific metabolic pathway that could be relevant for understanding the metabolism of similar compounds (Sherry et al., 2000).
Exposure and Effects of Heterocyclic Amines
- Exposure to Heterocyclic Amines : Research has shown that humans are continuously exposed to mutagenic heterocyclic amines (HAs) through cooked foods. The study quantified the levels of carcinogenic HAs in various foods and suggested that humans are exposed to these compounds in their normal diet, raising concerns about potential health risks (Wakabayashi et al., 1993).
Novel Psychoactive Substances
- Analysis of Arylcyclohexylamine Compounds : A case study highlighted the use of molecular networking to elucidate the intake of new psychoactive substances (NPS), including arylcyclohexylamine compounds, in an intensive care intoxication case. This approach demonstrated the potential for identifying and quantifying various NPS in clinical settings, providing insights into the complexities of NPS exposure and effects (Pelletier et al., 2021).
Allergic Reactions and Contact Dermatitis
- Contact Allergy to Chemical Compounds : Studies have identified allergic reactions to specific chemical compounds used in industrial settings, such as dicyclohexylcarbodiimide, highlighting the importance of understanding the allergenic potential of chemical agents in the workplace and developing appropriate safety measures (Hoffman & Adams, 1989).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4.C12H23N/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-11,16H,12-13H2,1H3,(H,20,21);11-13H,1-10H2/t16-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUIWQIMHYBPLV-NTISSMGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576719 |
Source


|
| Record name | N-[(Benzyloxy)carbonyl]-N-methyl-L-phenylalanine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate | |
CAS RN |
2899-08-3 |
Source


|
| Record name | N-[(Benzyloxy)carbonyl]-N-methyl-L-phenylalanine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














